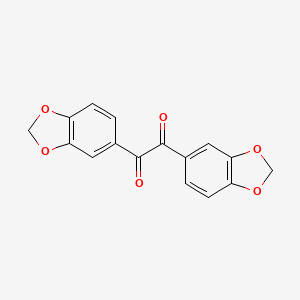

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits distinctive structural features characteristic of α-diketone compounds. The compound possesses a molecular formula of C₁₆H₁₀O₆ with a molecular weight of 298.250 atomic mass units. The central structural motif consists of an ethane-1,2-dione backbone substituted with two 1,3-benzodioxol-5-yl groups, creating a symmetrical molecular arrangement that influences both its physical properties and chemical reactivity.

Crystallographic analysis of related α-diketone compounds provides valuable insights into the expected structural parameters of this compound. Studies on similar diketone structures reveal that the carbon-carbon bond between the two carbonyl centers typically exhibits elongated characteristics, similar to the 1.54 Å bond length observed in benzil derivatives. This extended bond length indicates the absence of significant pi-bonding between the carbonyl centers, which is a common feature among α-diketones. The planarity of the benzoyl-like centers is maintained, while the two substituted aromatic rings adopt a twisted conformation relative to each other.

The benzodioxole substituents contribute additional structural complexity through their five-membered methylenedioxy rings. Crystallographic studies of related benzodioxole-containing compounds demonstrate that these rings typically adopt envelope conformations with the methylene carbon atom serving as the flap. The puckering amplitude for such systems generally ranges around 0.162 Å with specific angular parameters that influence the overall molecular geometry. These conformational characteristics directly impact the compound's solid-state packing arrangements and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive signatures across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns and coupling constants that confirm the molecular architecture. The benzodioxole substituents contribute specific signals in both proton and carbon-13 nuclear magnetic resonance spectra, with the methylenedioxy protons typically appearing as singlets around 6.0 parts per million in proton nuclear magnetic resonance spectroscopy.

Infrared spectroscopy analysis reveals characteristic carbonyl stretching frequencies that are diagnostic for α-diketone functionality. The compound exhibits strong absorption bands corresponding to the carbonyl groups, which typically appear in the region between 1650-1700 reciprocal centimeters. The benzodioxole substituents contribute additional characteristic peaks, including carbon-hydrogen stretching vibrations and aromatic carbon-carbon stretching modes. The methylenedioxy groups produce specific fingerprint regions that aid in structural confirmation and purity assessment.

Ultraviolet-visible spectroscopy provides insights into the electronic transitions and chromophoric properties of the compound. Carbonyl-containing compounds typically exhibit absorption around 300 nanometers due to n→π* transitions rather than π→π* transitions. The benzodioxole substituents extend the conjugation system, potentially shifting the absorption maximum to longer wavelengths compared to simple α-diketones. The compound's yellow coloration, characteristic of many diketones, results from these electronic transitions that extend into the visible region of the electromagnetic spectrum.

| Spectroscopic Technique | Key Features | Expected Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methylenedioxy protons | ~6.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 190-200 ppm |

| Infrared | Carbonyl stretch | 1650-1700 cm⁻¹ |

| Ultraviolet-Visible | n→π* transition | ~300 nm |

Thermodynamic Stability and Solubility Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 171.5°C, indicating substantial intermolecular forces in the solid state. This relatively high melting point is consistent with the presence of multiple aromatic rings and polar functional groups that facilitate crystal packing through various non-covalent interactions. The boiling point is reported as 516.6°C at 760 millimeters of mercury, demonstrating significant thermal stability under standard atmospheric conditions.

The density of the compound is 1.471 grams per cubic centimeter, reflecting the presence of multiple aromatic rings and oxygen atoms that contribute to the overall molecular density. This value is consistent with other aromatic diketone compounds and indicates efficient packing in the solid state. The flash point of 233.1°C provides important safety information for handling and storage procedures, indicating that the compound requires elevated temperatures before becoming combustible.

Solubility behavior is influenced by the compound's amphiphilic nature, with polar carbonyl groups and methylenedioxy functionalities balanced against hydrophobic aromatic regions. The logarithm of the partition coefficient (LogP) value of 2.20960 indicates moderate lipophilicity. This parameter suggests that the compound exhibits balanced solubility characteristics in both polar and nonpolar solvents, making it suitable for various synthetic applications and purification procedures.

| Thermodynamic Property | Value | Units |

|---|---|---|

| Melting Point | 171.5 | °C |

| Boiling Point | 516.6 | °C (760 mmHg) |

| Density | 1.471 | g/cm³ |

| Flash Point | 233.1 | °C |

| LogP | 2.20960 | - |

| Exact Mass | 298.04800 | amu |

Electronic Configuration and Frontier Molecular Orbital Analysis

The electronic configuration of this compound plays a crucial role in determining its chemical reactivity and optical properties. Frontier molecular orbital analysis reveals the energy levels and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's electron-transfer processes and photochemical behavior. The presence of conjugated aromatic systems and carbonyl functionalities creates a complex electronic landscape with multiple orbital interactions.

The benzodioxole substituents contribute to the overall electronic delocalization through their aromatic π-systems and electron-donating methylenedioxy groups. These substituents modify the electron density distribution compared to simpler α-diketones, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The electron-donating nature of the methylenedioxy groups tends to raise the highest occupied molecular orbital energy while the electron-withdrawing carbonyl groups lower the lowest unoccupied molecular orbital energy, resulting in a reduced energy gap.

Comparative studies on related benzil derivatives indicate that α-diketones typically exhibit energy gaps in the range of 2.5-3.0 electron volts. For benzil itself, the energy gap is calculated to be 2.919 electron volts, establishing the soft nature of the molecule and its susceptibility to electronic excitation. The total first-order hyperpolarizability for similar compounds is of the order of 41.5246×10⁻³¹ electrostatic units, indicating nonlinear optical microscopic behavior. Natural bonding orbital analysis reveals hyperconjugative intramolecular stabilization energies typically ranging between 17.45 and 22.76 kilojoules per mole for related systems.

Properties

IUPAC Name |

1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVHENRQMZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280402 | |

| Record name | 1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-66-5 | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16718 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction involves the oxidation of α-methylene ketones (e.g., benzyl phenyl ketone) using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at elevated temperatures. The mechanism proceeds via radical intermediates:

- Radical Generation : I₂ and TBHP form tert-butoxyl (BuO- ) and tert-butylperoxyl (BuOO- ) radicals.

- Hydrogen Abstraction : BuO- abstracts a hydrogen atom from the α-methylene position, generating a benzylic radical.

- Oxidation : BuOO- reacts with the radical intermediate to form a peroxide, which decomposes to yield the diketone.

Optimized Conditions

| Parameter | Value/Optimized Setting | Source |

|---|---|---|

| Catalyst | 10 mol% I₂ | |

| Oxidant | 3.0 equiv TBHP | |

| Solvent | DMF | |

| Temperature | 100°C (oil bath) | |

| Reaction Time | 5 hours | |

| Yield | 87% |

Procedure :

- Combine α-methylene ketone (0.3 mmol), I₂ (0.03 mmol), and TBHP (0.9 mmol) in DMF (2 mL).

- Reflux at 100°C for 5 hours under air.

- Quench with H₂O and Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography.

Horner-Wadsworth-Emmons Olefination

This method constructs conjugated systems via phosphonate intermediates, enabling stereoselective synthesis. While primarily used for piperine, analogous strategies apply to 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione:

Key Steps

- Phosphonate Formation : React methyl 4-bromo-2-butenoate with triethylphosphite to form methyl 4-(diethoxyphosphinyl)-2-butenoate.

- Wittig Reaction : Treat the phosphonate with piperonal and sodium methoxide to generate the trans-alkene intermediate.

- Aminolysis : React the intermediate with piperidine to yield the final diketone.

Critical Parameters

| Step | Conditions | Yield |

|---|---|---|

| Phosphonate Synthesis | Reflux with triethylphosphite | >80% |

| Wittig Reaction | NaOCH₃ in dimethoxyethane | 70–80% |

| Aminolysis | Reflux in methanol with NaOCH₃ | 60–70% |

Limitation : Stereoselectivity is ensured for trans-alkenes but may require recrystallization for purity.

Mannich Reaction and Cyclization

A Mannich-base approach constructs intermediates that cyclize to form benzodioxol rings. This method, adapted from piperonal chemistry, enables functionalization:

Reaction Pathway

Experimental Setup

| Parameter | Value | Source |

|---|---|---|

| Piperonal | 20 mmol | |

| Dimethylamine HCl | 27 mmol | |

| Paraformaldehyde | 9.0 mmol | |

| Solvent | Ethanol | |

| Catalyst | HCl | |

| Yield | 47% (after recrystallization) |

Note : The reaction requires stringent control of pH and temperature to avoid side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Oxidative Coupling | High yield, scalable | Radical intermediates may require inert conditions | 80–90% |

| Horner-Wadsworth-Emmons | Stereoselectivity | Multi-step, phosphonate handling | 60–80% |

| Mannich Reaction | Functional group diversity | Moderate yields, complex workup | 40–50% |

Structural Validation and Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (δ 7.8–7.2 ppm, aromatic protons; δ 4.2–4.1 ppm, OCH₂O).

- IR : Strong C=O stretches at ~1700–1750 cm⁻¹.

- HPLC : Retention time ~15–20 minutes (C18 column, MeCN/H₂O gradient).

Industrial and Research Applications

The compound’s versatility is evident in:

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzodioxole groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that 1,2-bis(1,3-benzodioxol-5-yl)ethane-1,2-dione exhibits notable antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively .

Potential as an Anticancer Agent

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death), making it a candidate for further investigation in cancer therapeutics .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, which can improve thermal stability and mechanical strength. Research on similar compounds has shown promising results in developing high-performance materials for various applications .

Fluorescent Materials

Due to its aromatic structure, this compound can be used in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Environmental Monitoring

The compound's chemical structure allows it to interact with various environmental pollutants. It can serve as a model compound for studying the degradation pathways of similar organic pollutants in environmental chemistry. Its stability under different conditions makes it an ideal candidate for monitoring studies .

Bioremediation Potential

There is potential for utilizing this compound in bioremediation strategies aimed at detoxifying contaminated environments. Its ability to interact with biological systems may facilitate the breakdown of hazardous substances by microbial action .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant activity of several benzodioxole derivatives including this compound. Results indicated a significant reduction in oxidative stress markers when tested on human cell lines exposed to oxidative agents.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the incorporation of this compound into polycarbonate matrices. The resulting composites exhibited improved thermal stability and mechanical properties compared to standard polycarbonate materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other biomolecules to modulate their activity.

Pathways: Influencing biochemical pathways involved in cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-diol: This compound has a similar structure but contains hydroxyl groups instead of carbonyl groups.

1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone: This compound features a hydroxyl group attached to the ethane-1,2-dione core.

1,2-Bis(1,3-benzodioxol-5-yl)ethane: This compound lacks the carbonyl groups present in this compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Overview

1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione (C16H10O6) is a synthetic organic compound recognized for its potential biological activities. This compound features a unique structure that includes two 1,3-benzodioxole groups attached to an ethane-1,2-dione core. The compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising antimicrobial and anticancer properties.

- Molecular Formula : C16H10O6

- Molecular Weight : 298.25 g/mol

- InChI Key : IUBVHENRQMZUQG-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that it demonstrated comparable effectiveness to established antibiotics like streptomycin. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Comparison Control (Streptomycin) |

|---|---|---|

| E. coli | 15 | 17 |

| S. aureus | 18 | 20 |

| P. aeruginosa | 14 | 16 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.

- Receptor Binding : It has been shown to bind to certain receptors that regulate cell growth and apoptosis.

- Signal Transduction Pathways : Modulates pathways associated with inflammation and cancer progression.

Structural Comparisons

Comparative studies with similar compounds highlight the unique biological profile of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two benzodioxole groups | Antimicrobial, anticancer |

| 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-diol | Hydroxyl groups instead of carbonyl groups | Limited biological activity |

| 1-(1,3-Benzodioxol-5-yl)ethanone | Single benzodioxole group | Moderate antimicrobial activity |

Q & A

Q. What are the established synthetic routes for 1,2-Bis(1,3-benzodioxol-5-yl)ethane-1,2-dione?

The compound can be synthesized via the Radziszewski reaction , which involves condensation of 2-formyl-5,10,15,20-tetraphenylporphyrin with aromatic diones under mild acidic conditions. Key steps include:

Q. How is the compound characterized post-synthesis?

Characterization involves:

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : Keep in desiccators at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can catalytic reactions involving this dione be optimized?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions.

- Solvent selection : Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps .

Q. How can computational methods predict electronic properties?

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR data with X-ray-derived torsion angles to confirm substituent orientation.

- High-resolution mass spectrometry (HRMS) : Rule out isotopic interference in molecular weight determination.

- Temperature-dependent XRD : Identify polymorphic variations that may affect spectral interpretations .

Q. What strategies improve yield in multi-step syntheses?

- Protecting groups : Use silyl ethers or tert-butyl groups to shield reactive sites during intermediate steps.

- Microwave-assisted synthesis : Reduce reaction time and byproduct formation in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.